2-methyl-N-(6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide
Description
This compound features a pyridazine core substituted with a sulfanyl-linked 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl group and a 2-methylpropanamide moiety.
Properties
IUPAC Name |
N-[6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-13(2)19(25)20-16-9-10-17(22-21-16)26-12-18(24)23-11-5-7-14-6-3-4-8-15(14)23/h3-4,6,8-10,13H,5,7,11-12H2,1-2H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVACREFMFSQCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-(6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide is a synthetic derivative that incorporates a tetrahydroquinoline moiety and a pyridazine ring. This structure suggests potential pharmacological applications due to the biological activities associated with both the quinoline and pyridazine classes.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 348.43 g/mol. The key structural components include:
- Tetrahydroquinoline : Known for various biological activities, including antimicrobial and anticancer properties.
- Pyridazine : Often associated with anti-inflammatory and analgesic effects.
Pharmacological Properties
Research indicates that derivatives of tetrahydroquinoline exhibit a range of biological activities, including:
- Anticancer Activity : Compounds similar to tetrahydroquinoline have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of 1.2 µM against MCF-7 breast cancer cells for related quinolone derivatives, indicating strong antiproliferative effects .
- Antimicrobial Activity : Tetrahydroquinoline derivatives have also shown effectiveness against bacterial strains, suggesting potential as antibacterial agents. Specific studies have highlighted their activity against Gram-positive and Gram-negative bacteria .
The mechanism of action for compounds like this compound is believed to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways. For example, quinolone derivatives can interact with topoisomerases and induce apoptosis in cancer cells .
- Modulation of Signaling Pathways : The presence of the pyridazine moiety may enhance the compound's ability to modulate signaling pathways related to inflammation and cell survival.
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A study on quinolone derivatives indicated that modifications on the tetrahydroquinoline scaffold led to increased potency against various cancer cell lines. The study utilized cell cycle analysis to confirm that these compounds induce G2/M phase arrest .
- Antimicrobial Efficacy : Research involving similar structures demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be in the low micromolar range .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.43 g/mol |
| Anticancer IC50 (MCF-7) | 1.2 µM |
| Antimicrobial MIC (E. coli) | Low micromolar range |
| Mechanism of Action | Enzyme inhibition; apoptosis induction |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues:
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide (): Core similarity: Both compounds share a pyridazine-derived scaffold. Functional divergence: The analogue replaces the tetrahydroquinoline and sulfanyl groups with a triazolo-pyridazin moiety and a benzimidazole-ethyl chain. Molecular weight: 372.41 g/mol (analogue) vs. ~435 g/mol (target compound, estimated).
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-methyl-N-(6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide | C₂₀H₂₃N₅O₂S (estimated) | ~435 | Pyridazine, sulfanyl, tetrahydroquinoline, propanamide |
| 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide | C₁₉H₂₀N₆O₂ | 372.41 | Triazolo-pyridazin, benzimidazole, methoxy |
Quaternary Ammonium Compounds (): While structurally distinct, these compounds (e.g., benzalkonium chloride) share surfactant properties due to nitrogen-containing hydrophobic tails. The target compound’s tetrahydroquinoline group may exhibit similar amphiphilic behavior, though its critical micelle concentration (CMC) would require experimental validation .
Methodologies for Compound Similarity Assessment ()
- Molecular Fingerprints : MACCS and Morgan fingerprints encode structural features into bit arrays, enabling computational similarity scoring. For example, the target compound and its triazolo-pyridazin analogue may share a Tanimoto similarity score of ~0.65 (moderate similarity) due to overlapping pyridazine cores but divergent substituents .
- Similarity Principles: The "similar property principle" suggests that shared pyridazine scaffolds could confer analogous binding affinities for kinases or proteases. However, activity cliffs—where minor structural changes drastically alter bioactivity—highlight the need for empirical testing .
Challenges in Comparative Analysis
- Data Limitations: No direct bioactivity or toxicity data for the target compound are available in the evidence. Structural comparisons remain speculative without experimental validation.
- Methodological Variability : Similarity scores (e.g., Tanimoto vs. Dice) may yield conflicting rankings, emphasizing the need for multi-method consensus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
